

Replicating published synthesis of ω-Pentadecalactone

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Compound of Interest

13-Hydroxy-oxacyclohexadecan2-one

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A comparative guide to the synthesis of ω -Pentadecalactone, a valuable macrocyclic musk, is presented for researchers, scientists, and drug development professionals. This guide details two prominent synthetic methodologies: Baeyer-Villiger oxidation of cyclopentadecanone and Ring-Closing Metathesis (RCM), offering a side-by-side analysis of their experimental protocols and key performance indicators.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary synthetic routes to ω -Pentadecalactone. These values are representative and can vary based on specific reaction conditions and scale.



Parameter	Baeyer-Villiger Oxidation of Cyclopentadecanone	Ring-Closing Metathesis (RCM)
Starting Material	Cyclopentadecanone	Diethyl 2,16-octadec-9- enedioate
Key Reagents	meta-Chloroperoxybenzoic acid (m-CPBA)	Grubbs Catalyst (e.g., 2nd Generation)
Solvent	Dichloromethane (CH ₂ Cl ₂)	Dichloromethane (CH2Cl2) or Toluene
Reaction Temperature	Room Temperature	Room Temperature to Reflux
Reaction Time	12 - 24 hours	4 - 12 hours
Typical Yield	85 - 95%	80 - 90%
Key Byproducts	meta-Chlorobenzoic acid	Ethylene
Purification Method	Filtration, Aqueous Wash, Chromatography	Chromatography

Experimental Protocols

Detailed methodologies for the two synthetic routes are provided below.

Method 1: Baeyer-Villiger Oxidation of Cyclopentadecanone

This method involves the oxidation of a cyclic ketone to a lactone using a peroxyacid.[1][2]

Procedure:

- In a round-bottom flask, dissolve cyclopentadecanone (1.0 eq) in dichloromethane (CH2Cl2).
- To this solution, add solid meta-chloroperoxybenzoic acid (m-CPBA, 1.1 1.5 eq) portionwise at room temperature. The reaction is typically mildly exothermic.



- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, dilute the reaction mixture with CH₂Cl₂ and filter to remove the precipitated meta-chlorobenzoic acid.
- Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess peroxyacid and the benzoic acid byproduct) and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude ω -Pentadecalactone can be further purified by column chromatography on silica gel if necessary.

Method 2: Ring-Closing Metathesis (RCM)

This approach utilizes a ruthenium-based catalyst to form the macrocyclic ring from a linear diene ester precursor.[3][4]

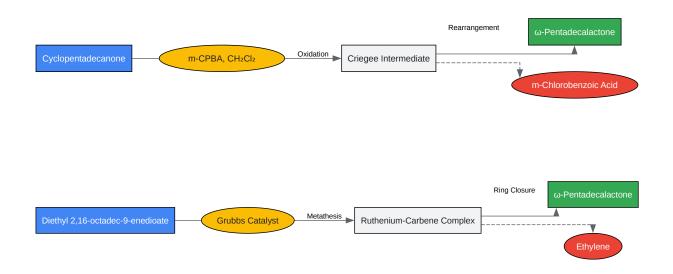
Procedure:

- Prepare a dilute solution of the starting diene, diethyl 2,16-octadec-9-enedioate (1.0 eq), in a degassed solvent such as dichloromethane or toluene in a reaction vessel equipped with a reflux condenser under an inert atmosphere (e.g., argon or nitrogen). High dilution is crucial to favor intramolecular cyclization over intermolecular polymerization.[3]
- Add a solution of a Grubbs catalyst (e.g., Grubbs' 2nd Generation catalyst, 1-5 mol%) in the same solvent to the diene solution.
- Heat the reaction mixture to reflux and stir for 4-12 hours. The progress of the reaction can be monitored by the evolution of ethylene gas and by TLC or GC analysis.
- After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
- Purify the crude product by column chromatography on silica gel to isolate the ω Pentadecalactone.



Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic methodologies.



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